2,5-dichloro-4-nitro-1H-imidazole
Description
2,5-Dichloro-4-nitro-1H-imidazole is a halogenated nitroimidazole derivative characterized by its unique substitution pattern: chlorine atoms at positions 2 and 5, and a nitro group at position 4 of the imidazole ring.
Properties
IUPAC Name |
2,5-dichloro-4-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHISXIOFMXKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Imidazole
Imidazole undergoes nitration in a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 65–110°C, yielding 4-nitroimidazole. Key parameters include:
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Acid Ratio : A 1:1 molar ratio of HNO₃ to H₂SO₄ ensures optimal nitronium ion (NO₂⁺) generation.
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Temperature : Elevated temperatures (>80°C) favor 4-nitro regioisomer formation over 1-nitro derivatives.
Table 1: Nitration of Imidazole to 4-Nitroimidazole
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃ Concentration | 95% | 73 | 98.5 |
| Reaction Time | 2 hours | 68 | 97.2 |
| Temperature | 85°C | 75 | 99.0 |
Data adapted from nitration protocols in patent literature.
| Cl₂ Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 0 | 6 | 62 |
| 2.2 | 10 | 4 | 78 |
| 2.5 | 20 | 3 | 71 |
Excess chlorine (>2.5 equivalents) leads to trichlorinated byproducts, reducing yield.
Stepwise Halogenation
An alternative method involves sequential chlorination:
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Monochlorination : 4-Nitroimidazole reacts with sulfuryl chloride (SOCl₂) at 50°C to yield 2-chloro-4-nitroimidazole.
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Dichlorination : Further treatment with Cl₂ in DCM introduces the second chlorine at position 5.
Advantages :
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Improved regioselectivity (95% purity).
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Reduced byproduct formation compared to single-step chlorination.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance chlorination rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) result in incomplete reactions.
Catalytic Systems
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FeCl₃ : Enhances electrophilic substitution but requires strict moisture control.
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I₂ : Acts as a mild catalyst for radical chlorination, suitable for temperature-sensitive reactions.
Table 3: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| FeCl₃ | 20 | 78 | 12 |
| I₂ | 30 | 65 | 8 |
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective and safe processes:
Continuous Flow Reactors
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Benefits : Enhanced heat transfer, reduced reaction time (50% faster than batch processes), and higher yields (82%).
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Challenges : Equipment corrosion from HCl byproducts.
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield 99% pure product.
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Chromatography : Reserved for high-purity pharmaceutical grades.
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
2,5-dichloro-4-nitro-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,5-dichloro-4-nitro-1H-imidazole typically involves the nitration of 2,5-dichloroimidazole using nitrating agents such as nitric acid in the presence of sulfuric acid. This reaction is conducted under controlled temperature conditions to ensure selective nitration at the 4-position of the imidazole ring. The compound can also undergo various chemical reactions including oxidation, reduction, and substitution reactions, which allow for the formation of numerous derivatives used in different applications.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.
Biology
Research has shown that this compound exhibits potential antimicrobial and anticancer properties . Studies have evaluated its effectiveness against various bacterial strains and cancer cell lines:
- Antimicrobial Activity : The compound has been tested against pathogens like Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from this compound demonstrated significant antibacterial activity compared to standard drugs like Norfloxacin .
- Anticancer Activity : In vitro studies have assessed its cytotoxic effects on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). Results indicated that certain derivatives exhibited promising cytotoxicity with IC50 values lower than those of established chemotherapeutics like cisplatin .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 20g | C6 | 15.67 ± 2.52 |
| Compound 20g | HepG2 | 58.33 ± 2.89 |
| Cisplatin | C6 | 23.0 ± 1.73 |
| Cisplatin | HepG2 | 46.67 ± 7.64 |
Medicine
The pharmaceutical potential of this compound is under investigation as a pharmaceutical intermediate for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for further research into therapeutic applications .
Industry
In industrial applications, this compound is utilized in the production of agrochemicals , dyes, and other industrial chemicals due to its reactivity and ability to form various derivatives. Its role as an intermediate in chemical synthesis processes enhances its value in manufacturing settings.
Case Studies
Several studies highlight the effectiveness of derivatives of this compound:
- Antibacterial Study : Jain et al. synthesized various derivatives and tested their antimicrobial activity against S. aureus and E. coli, showing that specific modifications significantly enhanced antibacterial properties .
- Anticancer Study : Yurttas et al. developed compounds based on this imidazole derivative and evaluated their cytotoxic effects on cancer cell lines using MTT assays, revealing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-dichloro-4-nitro-1H-imidazole with related imidazole derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The nitro group at position 4 in this compound enhances electrophilicity compared to analogs with nitro groups at position 5 (e.g., compound in ). This positional difference may alter reactivity in nucleophilic substitution or coupling reactions.
Synthetic Pathways :
- Chlorination with SOCl₂ (as in ) is a common method for introducing chloroalkyl groups but differs from direct halogenation of the imidazole ring.
- The absence of fluorinated or thioether substituents in this compound simplifies its synthesis compared to compound 4b in , which requires multi-step functionalization.
Physicochemical Properties :
- Melting points and solubility are influenced by substituent polarity. For instance, the chloromethylphenyl group in increases hydrophobicity, whereas the nitro and chloro groups in the target compound may enhance crystalline stability.
- IR and NMR data (e.g., C=O stretch at 1661 cm⁻¹ in ) highlight how electronic effects from substituents modulate spectroscopic signatures.
Q & A
Q. What are the key considerations for optimizing synthetic routes for 2,5-dichloro-4-nitro-1H-imidazole?
Synthesis of nitro-substituted imidazoles requires careful control of nitration conditions to avoid over-nitration or decomposition. A common approach involves the nitration of 2,5-dichloro-1H-imidazole using mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by quenching to isolate the product . Evidence from substituted imidazole syntheses (e.g., 4-nitro derivatives) highlights the importance of steric and electronic effects: electron-withdrawing groups like chlorine stabilize intermediates, but nitro groups may induce ring instability under prolonged heating . Yield optimization often employs TLC monitoring and recrystallization in isopropyl alcohol .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- ¹H NMR : The nitro group deshields adjacent protons, shifting aromatic H signals to δ 8.5–9.0 ppm. Chlorine substituents further split signals due to coupling .
- IR : Asymmetric NO₂ stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 221 (M⁺) with fragmentation patterns showing loss of Cl (35/37 isotope pairs) and NO₂ (46 amu) .
Q. What computational methods predict the electronic structure and reactivity of nitro-imidazoles?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models nitro-imidazole electronic properties. Studies on similar compounds show that inclusion of exact exchange terms improves prediction of nitro group charge distribution and frontier orbitals (HOMO-LUMO gaps), critical for understanding electrophilic substitution patterns . Basis sets like 6-311++G(d,p) are recommended for halogen and nitro groups .
Advanced Research Questions
Q. How do crystallographic challenges arise in determining the solid-state structure of this compound?
Nitro groups introduce disorder in crystal lattices due to rotational flexibility. SHELX refinement (via Olex2 or similar software) often requires constraints on thermal parameters for nitro and chlorine atoms. Evidence from substituted imidazoles (e.g., 4-nitro analogs) shows triclinic or monoclinic systems with Z’ > 1, complicating phase identification . High-resolution data (≤ 0.8 Å) and twin refinement may be necessary .
Q. What mechanistic insights explain contradictory reactivity data in halogenated nitro-imidazoles?
Discrepancies in substitution reactions (e.g., Suzuki coupling failures) may stem from nitro group electron-withdrawing effects deactivating the ring. Computational studies (DFT) reveal that the nitro group at C4 increases the activation energy for C5-chlorine substitution by 15–20 kcal/mol compared to non-nitrated analogs . Experimental validation via Hammett plots (using σₚ values for -NO₂ and -Cl) can resolve such contradictions .
Q. How can impurity profiling of this compound be standardized for pharmaceutical applications?
EP-grade impurity standards (e.g., dichlorobenzyloxy analogs) require HPLC-MS methods with C18 columns and 0.1% TFA in acetonitrile/water gradients. Relative retention times for nitro-containing impurities are typically 1.2–1.5× the API, with UV detection at 254 nm . Quantification limits (LOQ) ≤ 0.1% are achievable using calibration curves from spiked samples .
Q. What strategies mitigate instability during biological assays involving nitro-imidazoles?
Nitro-reductase activity in cell cultures can reduce the nitro group to amines, altering bioactivity. Use of anaerobic conditions or co-administration of reductase inhibitors (e.g., dicoumarol) stabilizes the compound. For antimicrobial studies, MIC values should be cross-validated with LC-MS to confirm compound integrity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
